3-(4-ethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one
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Overview
Description
3-(4-ethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one is a synthetic organic compound with a complex structure It is characterized by the presence of a quinoline core, substituted with various functional groups including a sulfonyl group, a fluorine atom, and a pyrrolidinyl group
Preparation Methods
The synthesis of 3-(4-ethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a series of condensation reactions involving aniline derivatives and carbonyl compounds.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides in the presence of a base.
Pyrrolidinyl Substitution: The pyrrolidinyl group can be introduced through nucleophilic substitution reactions using pyrrolidine.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
3-(4-ethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the quinoline ring or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions. Common reagents include halogenating agents, alkylating agents, and acylating agents.
The major products formed from these reactions depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
3-(4-ethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(4-ethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
3-(4-ethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one can be compared with other similar compounds, such as:
3-[(4-ethylphenyl)sulfonyl]-N-(4-fluorophenyl)-6-methyl-4-quinolinamine: This compound has a similar quinoline core but different substituents, leading to variations in its chemical properties and biological activities.
3-[(4-ethylphenyl)sulfonyl]-N-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine: This compound has a different heterocyclic core, resulting in distinct chemical and biological properties.
Properties
IUPAC Name |
3-(4-ethylphenyl)sulfonyl-6-fluoro-1-methyl-7-pyrrolidin-1-ylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O3S/c1-3-15-6-8-16(9-7-15)29(27,28)21-14-24(2)19-13-20(25-10-4-5-11-25)18(23)12-17(19)22(21)26/h6-9,12-14H,3-5,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEAZJRHSRUCJAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)N4CCCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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